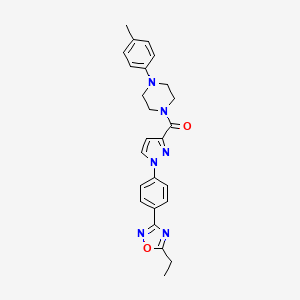

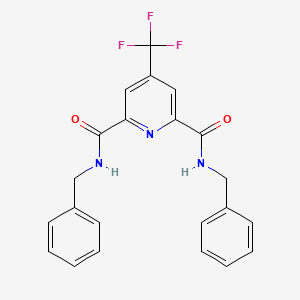

3-benzyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-benzyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" is a derivative that combines the quinazolinone and oxadiazole moieties, which are known for their extensive biological activities, particularly in cancer research. The quinazolinone core is a frequent scaffold in medicinal chemistry due to its presence in various compounds with significant therapeutic potential. Similarly, oxadiazoles are recognized for their pharmacological properties, including anticancer activity .

Synthesis Analysis

The synthesis of quinazolinone-oxadiazole derivatives involves a multi-step reaction procedure. Initially, 3-amino-4(3H) quinazolinone derivatives are reacted with chloroacetyl chloride in dichloromethane/triethylamine to yield 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide intermediates. These intermediates are then treated with 5-(4-chlorophenyl) 1,3,4-oxadiazole-2-thiol in dry acetone and potassium carbonate to produce the final coupled derivatives .

Molecular Structure Analysis

Although the specific molecular structure of "3-benzyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" is not detailed in the provided papers, similar compounds have been studied. For instance, benzo[h]pyrazolo[3,4-b]quinoline derivatives exhibit weak intermolecular interactions such as C-H...O hydrogen bonds and pi-pi stacking interactions, which can influence the compound's supramolecular structure and potentially its biological activity .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone and oxadiazole derivatives can be inferred from the synthesis methods and the reactions they undergo. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation leads to the formation of related quinazolinone and oxadiazole compounds . These reactions highlight the versatility and reactivity of these scaffolds in creating diverse derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly provided in the papers. However, the properties of similar compounds suggest that the introduction of different substituents can significantly affect these properties and the biological activity of the compounds. For example, the introduction of a propyl moiety on the C2 of the quinazolinone ring has been shown to improve cytotoxic activity against cancer cell lines . This suggests that the physical and chemical properties of these derivatives can be fine-tuned to enhance their biological efficacy.

Wissenschaftliche Forschungsanwendungen

Hypotensive Agents

- Quinazoline diones, similar in structure to the specified compound, have been studied for their hypotensive activities. Certain substitutions on these compounds showed significant activity in relaxing blood vessels, with some compounds being more potent than standard drugs like papaverine (Eguchi et al., 1991).

Antitumor and Cytotoxic Activities

- Derivatives of quinazoline-2,4(1H,3H)-diones have been synthesized and evaluated for their antitumor properties. Certain derivatives showed significant inhibition of the in vitro growth of various human tumor cell lines (Zhou et al., 2013).

- Novel quinazolinone derivatives have been synthesized and exhibited cytotoxic activity against specific cancer cell lines, highlighting the potential of these compounds in cancer therapy (Poorirani et al., 2018).

Antimicrobial Activity

- Some derivatives of quinazoline-4(3H)-ones have been synthesized and screened for antibacterial and antifungal activities, showing promising results against various pathogens (Gupta et al., 2008).

Receptor Antagonism

- 3-hydroxy-quinazoline-2,4-dione derivatives have been shown to be selective antagonists for Gly/NMDA and AMPA receptors, suggesting their potential in neurological applications (Colotta et al., 2004).

Synthesis and Reactivity

- The reactivity of similar quinazoline diones has been explored, leading to the formation of new molecular rearrangements and derivatives, which is crucial for the development of new pharmaceuticals (Klásek et al., 2020).

Organic Semiconductors

- Quinones, including those related to the specified compound, have been used in organic field-effect transistors, demonstrating their potential in electronic applications due to their high electron affinity (Mamada et al., 2010).

Eigenschaften

IUPAC Name |

3-benzyl-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN4O3/c24-17-9-6-15(7-10-17)20-26-21(31-27-20)16-8-11-18-19(12-16)25-23(30)28(22(18)29)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYQWJKWXULCEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

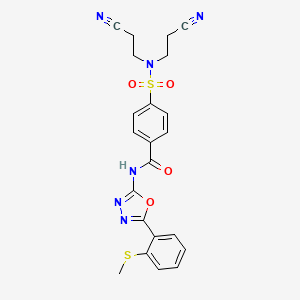

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)

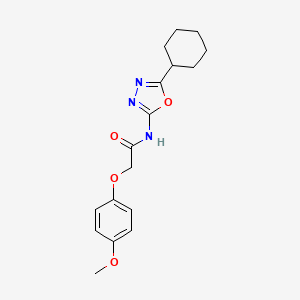

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2552583.png)

![tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate](/img/structure/B2552589.png)

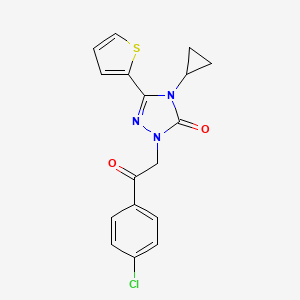

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552590.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B2552594.png)